molecular formula C20H21ClO4 B13010760 Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate

Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13010760
M. Wt: 360.8 g/mol
InChI Key: NEEKUIHNZCMVRU-UHFFFAOYSA-N
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Description

Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C20H21ClO4. It is a benzoate ester derivative, characterized by the presence of an allyl group, a chloro substituent, an ethoxy group, and a 2-methylbenzyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods may also employ alternative catalysts and solvents to achieve higher selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the allyl group and the chloro substituent can influence its reactivity and binding affinity to molecular targets. Pathways involved may include oxidative stress, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Allyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate: Lacks the ethoxy group.

    Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate: Lacks the chloro substituent.

    3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid: Lacks the allyl ester group.

Uniqueness

Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21ClO4

Molecular Weight

360.8 g/mol

IUPAC Name

prop-2-enyl 3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C20H21ClO4/c1-4-10-24-20(22)16-11-17(21)19(18(12-16)23-5-2)25-13-15-9-7-6-8-14(15)3/h4,6-9,11-12H,1,5,10,13H2,2-3H3

InChI Key

NEEKUIHNZCMVRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Cl)OCC2=CC=CC=C2C

Origin of Product

United States

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